

Bay-41-8543: A Technical Guide for Cardiovascular Disease Research

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Compound of Interest

Compound Name: Bay-41-8543

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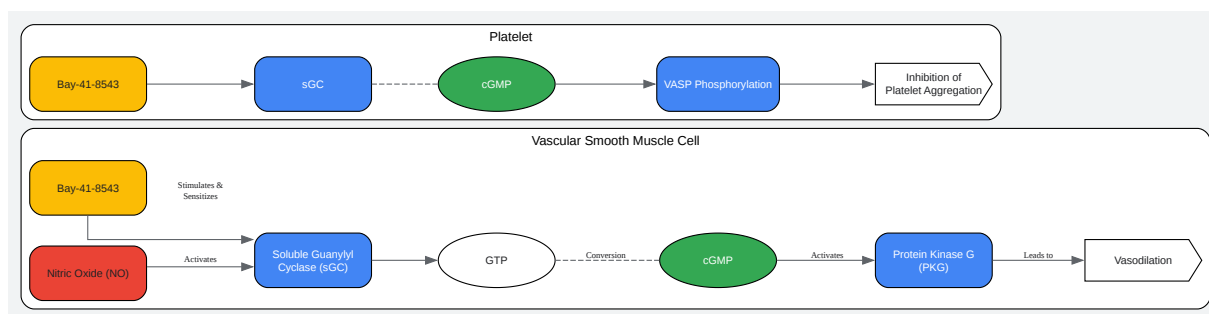
Introduction

Bay-41-8543, also known as cinaciguat, is a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC).[1] As a key enzyme in the NO signaling pathway, sGC's activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission.[2][3] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathogenesis of numerous cardiovascular diseases, making sGC an attractive therapeutic target.[2][4][5] **Bay-41-8543** offers a unique mechanism of action by directly stimulating sGC, independent of NO, and also sensitizing the enzyme to endogenous NO.[3][6][7] This technical guide provides a comprehensive overview of **Bay-41-8543**, focusing on its pharmacological properties, experimental applications, and potential in cardiovascular disease research.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Bay-41-8543 exerts its effects by directly stimulating soluble guanylyl cyclase (sGC), a heterodimeric heme-containing enzyme.[3] In its basal state, sGC has low catalytic activity. Endogenous nitric oxide (NO) binds to the heme moiety of sGC, inducing a conformational change that increases the conversion of guanosine triphosphate (GTP) to cyclic guanosine

monophosphate (cGMP).[6][8] **Bay-41-8543** stimulates sGC through a distinct, NO-independent mechanism, though it is heme-dependent.[3][8] It binds to a novel regulatory site on the $\alpha 1$ -subunit of sGC.[3] Furthermore, **Bay-41-8543** acts synergistically with NO, sensitizing sGC to its natural activator and leading to a more pronounced increase in cGMP levels.[3][6][7][8] The elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.[3]



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Caption: Mechanism of action of **Bay-41-8543** in vascular smooth muscle cells and platelets.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for **Bay-41-8543**.

Table 1: In Vitro Activity of Bay-41-8543

Parameter	Species/System	Value	Reference
sGC Stimulation	Recombinant sGC	Up to 92-fold stimulation (0.0001 to 100 μ M)	[3] [6] [7] [8] [9] [10]
IC ₅₀ (Vasorelaxation)			
Aortas, saphenous arteries, coronary arteries, and veins	In the nM range	[3] [6] [7] [10]	
IC ₅₀ (Platelet Aggregation Inhibition)			
Collagen-induced (washed human platelets)	Human	0.09 μ M	[3] [7] [10]
Collagen-induced (human plasma)	Human	5.7 μ M	[3]
U46619-induced (washed human platelets)	Human	0.76 μ M	[3]
ADP-induced (human plasma)	Human	12 μ M	[3]

Table 2: In Vivo Effects of Bay-41-8543 in Animal Models

Animal Model	Administration Route	Dose	Key Findings	Reference
Anesthetized Normotensive Rats	Intravenous (i.v.)	3-300 µg/kg	Dose-dependent, long-lasting decrease in blood pressure.	[2][11]
Oral (p.o.)	0.1-1 mg/kg	Dose-dependent, long-lasting decrease in blood pressure.	[2][11]	
Conscious Spontaneously Hypertensive Rats (SHR)	Oral (p.o.)	0.1-10 mg/kg	Dose-dependent, long-lasting decrease in blood pressure; 3 mg/kg effect lasted nearly 24h; no tachyphylaxis.	[2][11]
Anesthetized Dogs	Intravenous (i.v.)	3-100 µg/kg	Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate.	[2][6][11]
Rat Model of Hypertension (L-NAME induced)	Oral (p.o.)	3 mg/kg (twice daily for 5 weeks)	Prevented the increase in systolic blood pressure and reduced mortality.	[1][2]

Rat Model of Pulmonary Hypertension (MCT-induced)	Oral (p.o.)	10 mg/kg (for 2 weeks)	Partially reversed pulmonary hypertension and improved heart function.	[12][13]
Intratracheal (i.t.)	3 mg/kg (for 2 weeks)	Reversed pulmonary hypertension and vascular remodeling without causing systemic hypotension.		[12][13]
Transgenic Hypertensive Rats (dTGR) with Heart Failure	Oral (p.o.)	3 mg/kg/day (for 3 weeks)	Improved survival to 100% (vs 24% in vehicle), reduced blood pressure, prevented cardiac fibrosis and inflammation, and improved diastolic function.	[14]
Ren-2 Transgenic Rats with Heart Failure	Oral (p.o.)	3 mg/kg/day (for 30 weeks)	Reduced collagen deposition and increased key antioxidant proteins.	[4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize **Bay-41-8543**.

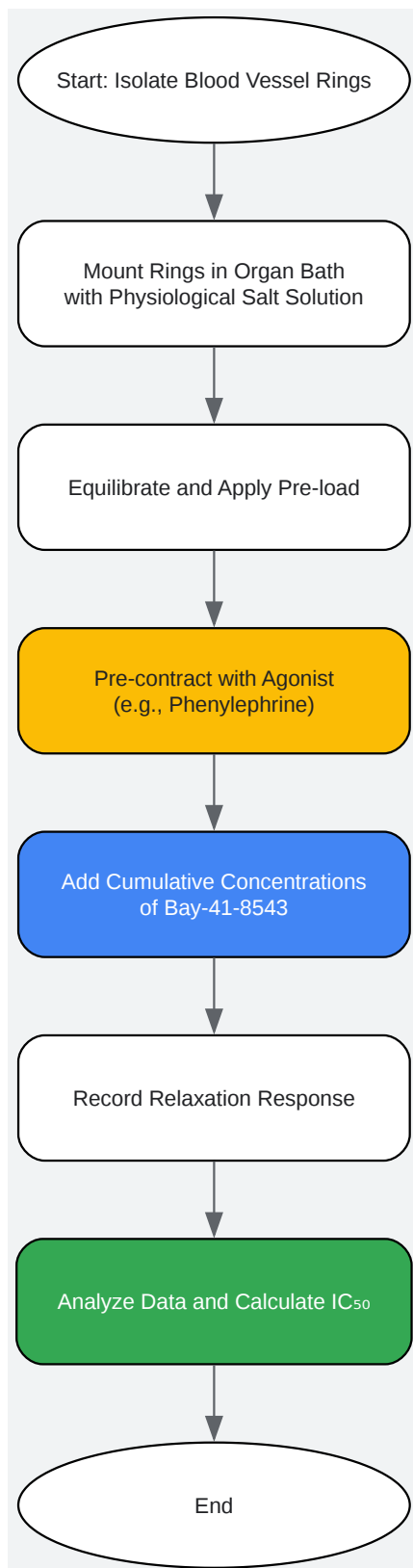
sGC Activity Assay

- Objective: To determine the direct effect of **Bay-41-8543** on the enzymatic activity of sGC.
- Methodology:
 - Purified recombinant sGC is incubated in a reaction buffer containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and varying concentrations of **Bay-41-8543**.
 - The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
 - The reaction is terminated, and the amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
 - To assess the synergistic effect with NO, a NO donor (e.g., DEA/NO or SNP) is included in the incubation mixture.[\[3\]](#)
 - To confirm the involvement of sGC, an sGC inhibitor like ODQ can be used.[\[3\]](#)

Vasorelaxation Studies in Isolated Blood Vessels

- Objective: To assess the vasodilatory properties of **Bay-41-8543** in vitro.
- Methodology:
 - Arterial or venous rings (e.g., from rat aorta or rabbit saphenous artery) are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
 - The rings are connected to an isometric force transducer to record changes in tension.
 - After an equilibration period, the vessels are pre-contracted with an agonist such as phenylephrine or KCl.
 - Once a stable contraction is achieved, cumulative concentrations of **Bay-41-8543** are added to the bath, and the relaxation response is recorded.

- IC₅₀ values are calculated from the concentration-response curves.[3]



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Caption: Workflow for in vitro vasorelaxation experiments.

Platelet Aggregation Assay

- Objective: To evaluate the anti-platelet effects of **Bay-41-8543**.
- Methodology:
 - Platelet-rich plasma (PRP) or washed platelets are prepared from human or animal blood.
 - Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the platelet suspension.
 - Platelets are pre-incubated with various concentrations of **Bay-41-8543** or vehicle.
 - Aggregation is induced by adding an agonist such as collagen, ADP, or a thromboxane A₂ mimic (e.g., U46619).
 - The maximum aggregation response is recorded, and the inhibitory effect of **Bay-41-8543** is calculated to determine the IC₅₀ value.[3]

In Vivo Hemodynamic Studies in Anesthetized Animals

- Objective: To determine the effects of **Bay-41-8543** on systemic and pulmonary hemodynamics.
- Methodology:
 - Animals (e.g., rats, dogs) are anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral) to measure blood pressure and into a vein for drug administration.
 - For pulmonary studies, a catheter is advanced into the pulmonary artery to measure pulmonary arterial pressure.
 - Cardiac output can be measured using techniques like thermodilution.
 - After a stabilization period, baseline hemodynamic parameters are recorded.

- **Bay-41-8543** is administered intravenously or orally at various doses, and hemodynamic changes are continuously monitored.[\[2\]](#)[\[15\]](#)

Animal Models of Cardiovascular Disease

- Hypertension:
 - Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension. **Bay-41-8543** is administered orally, and blood pressure is monitored over time, often using telemetry.[\[2\]](#)
 - L-NAME-Induced Hypertension: N ω -nitro-L-arginine methyl ester (L-NAME) is an inhibitor of nitric oxide synthase (NOS), and its chronic administration leads to a low-NO, high-renin model of hypertension.[\[2\]](#)[\[16\]](#)
- Pulmonary Hypertension:
 - Monocrotaline (MCT)-Induced Pulmonary Hypertension: A single subcutaneous injection of MCT in rats induces endothelial damage and progressive pulmonary vascular remodeling, leading to pulmonary hypertension and right ventricular hypertrophy over several weeks.[\[12\]](#)[\[13\]](#)
- Heart Failure:
 - Transgenic Rat Models (e.g., Ren-2, dTGR): These models overexpress components of the renin-angiotensin system, leading to severe hypertension, cardiac hypertrophy, fibrosis, and eventually heart failure.[\[4\]](#)[\[5\]](#)[\[14\]](#)[\[17\]](#)
 - Aortocaval Fistula (ACF): Surgical creation of a shunt between the abdominal aorta and vena cava induces chronic volume overload, leading to cardiac remodeling and heart failure.[\[4\]](#)[\[5\]](#)

Conclusion and Future Directions

Bay-41-8543 has proven to be an invaluable pharmacological tool for investigating the therapeutic potential of sGC stimulation in a wide range of cardiovascular diseases. Its unique dual mechanism of direct, NO-independent stimulation and sensitization to endogenous NO

offers a promising approach, particularly in conditions associated with endothelial dysfunction and reduced NO bioavailability.[2][16] The extensive preclinical data demonstrate its efficacy in lowering blood pressure, inhibiting platelet aggregation, and mitigating the progression of pulmonary hypertension and heart failure in various animal models.[2][12][14] While **Bay-41-8543** itself did not proceed to extensive clinical trials due to pharmacokinetic properties, the knowledge gained from its study has paved the way for the development of other sGC stimulators, such as riociguat, which have successfully translated to clinical use.[15] Future research could continue to utilize **Bay-41-8543** to explore the nuanced roles of the sGC pathway in different cardiovascular pathologies and to identify new therapeutic strategies targeting this critical signaling cascade.

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